molecular formula C33H18ClN9Na4O12S4 B14462382 1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt CAS No. 70224-59-8

1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt

Cat. No.: B14462382
CAS No.: 70224-59-8
M. Wt: 988.2 g/mol
InChI Key: WIKKVJZSTLARBZ-UHFFFAOYSA-J
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Description

1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple sulfonic acid groups, which enhance its solubility in water, making it suitable for aqueous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt involves several steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to form the azo linkages.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures are crucial to achieving efficient production. The final product is usually purified through crystallization or filtration techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted triazinyl compounds. These products are often used as intermediates in the synthesis of dyes and pigments .

Scientific Research Applications

1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex dyes and pigments.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the production of textiles, paper, and leather as a dye.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo linkages and sulfonic acid groups. These functional groups interact with various substrates, leading to the formation of colored complexes. The triazinylamino groups enhance the compound’s reactivity, allowing it to participate in substitution reactions that modify its properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features provides it with unique reactivity and solubility properties, making it highly valuable in various applications .

Properties

CAS No.

70224-59-8

Molecular Formula

C33H18ClN9Na4O12S4

Molecular Weight

988.2 g/mol

IUPAC Name

tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C33H22ClN9O12S4.4Na/c34-31-37-32(35)39-33(38-31)36-24-8-9-27(22-13-16(56(44,45)46)5-6-20(22)24)41-40-25-10-11-26(19-4-2-1-3-18(19)25)42-43-30-23-14-17(57(47,48)49)15-29(59(53,54)55)21(23)7-12-28(30)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);;;;/q;4*+1/p-4

InChI Key

WIKKVJZSTLARBZ-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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